4-Chloro-3,5-dinitrobenzene-1-sulfonamide
Description
4-Chloro-3,5-dinitrobenzenesulfonamide is an organic compound with the molecular formula C6H3ClN2O5S. It is a derivative of benzenesulfonamide, characterized by the presence of chloro and nitro groups at the 4 and 3,5 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Properties
IUPAC Name |
4-chloro-3,5-dinitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O6S/c7-6-4(9(11)12)1-3(17(8,15)16)2-5(6)10(13)14/h1-2H,(H2,8,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLWNNDVLCZZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497100 | |
| Record name | 4-Chloro-3,5-dinitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35168-73-1 | |
| Record name | 4-Chloro-3,5-dinitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-dinitrobenzenesulfonamide typically involves the nitration of 4-chlorobenzenesulfonamide. The process begins with the sulfonation of chlorobenzene to form 4-chlorobenzenesulfonic acid, which is then converted to its sulfonamide derivative. Subsequent nitration using a mixture of concentrated nitric acid and sulfuric acid introduces nitro groups at the 3 and 5 positions .
Industrial Production Methods: Industrial production of 4-chloro-3,5-dinitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted sulfonamides.
Reduction: Products include 4-chloro-3,5-diaminobenzenesulfonamide.
Oxidation: Products include various oxidized derivatives depending on the conditions.
Scientific Research Applications
4-Chloro-3,5-dinitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Employed as a fungicide and in the production of agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dinitrobenzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, disrupting their normal function .
Comparison with Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with only one nitro group.
3,5-Dinitrobenzenesulfonamide: Lacks the chloro group.
4-Chloro-2,6-dinitrobenzenesulfonamide: Different positioning of nitro groups.
Uniqueness: 4-Chloro-3,5-dinitrobenzenesulfonamide is unique due to the specific positioning of its chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective reactivity is required .
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